An In-depth Technical Guide on (2-Acetyl-4-methylpentyl)trimethylammonium Iodide (CAS 1069-62-1)
An In-depth Technical Guide on (2-Acetyl-4-methylpentyl)trimethylammonium Iodide (CAS 1069-62-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Acetyl-4-methylpentyl)trimethylammonium iodide, with the CAS registry number 1069-62-1, is a quaternary ammonium compound that has garnered scientific interest primarily as an impurity of the vesicular monoamine transporter 2 (VMAT2) inhibitor, Tetrabenazine.[1][2] This technical guide provides a comprehensive overview of its core properties, including physicochemical characteristics, and explores its biological significance as a modulator of neurotransmitter systems. Detailed experimental protocols for the analysis of similar compounds and relevant biological assays are presented, alongside visualizations of key signaling pathways to facilitate a deeper understanding of its mechanism of action and potential pharmacological implications.
Physicochemical Properties
(2-Acetyl-4-methylpentyl)trimethylammonium iodide is a white to off-white solid.[3] It is slightly soluble in dimethyl sulfoxide (DMSO) and heated methanol.[3] A summary of its key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide
| Property | Value | Source(s) |
| CAS Number | 1069-62-1 | [4] |
| Molecular Formula | C₁₁H₂₄INO | [3][4][5] |
| Molecular Weight | 313.22 g/mol | [3][5] |
| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium;iodide | [3][5] |
| Synonyms | 2-Acetyl-N,N,N,4-tetramethyl-1-pentanaminium Iodide, 3-((dimethylamino)methyl)-5-methylhexan-2-one methiodide | [3] |
| Appearance | White to Off-white Solid | [3] |
| Melting Point | > 169 °C (decomposes) | [3] |
| Solubility | Slightly soluble in DMSO, Methanol (Heated) | [3] |
| Storage | -20 °C under inert atmosphere | [3] |
Biological Activity and Mechanism of Action
(2-Acetyl-4-methylpentyl)trimethylammonium iodide is recognized as an impurity of Tetrabenazine, a well-known VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.[1][3] Its biological activity is primarily associated with the modulation of neurotransmitter release through the inhibition of VMAT2.[6]
VMAT2 Inhibition
VMAT2 is a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons. Its primary function is to sequester cytosolic monoamines, such as dopamine, norepinephrine, and serotonin, into these vesicles for subsequent release into the synaptic cleft.[7] By inhibiting VMAT2, (2-Acetyl-4-methylpentyl)trimethylammonium iodide disrupts this process, leading to a depletion of vesicular monoamine stores. The cytosolic monoamines are then susceptible to degradation by enzymes like monoamine oxidase (MAO).[6] This reduction in the amount of neurotransmitter available for release can modulate neuronal signaling.[6]
The proposed mechanism for VMAT2 inhibition by tetrabenazine, and likely its impurities, involves binding to the transporter in a way that locks it in an occluded conformation, thereby preventing the translocation of monoamines.[3]
Dopaminergic System Modulation
The inhibition of VMAT2 has significant downstream effects on the dopaminergic system. By depleting dopamine stores in presynaptic terminals, VMAT2 inhibitors can reduce dopaminergic neurotransmission.[8] This is particularly relevant in conditions characterized by excessive dopaminergic activity. While the direct interaction of (2-Acetyl-4-methylpentyl)trimethylammonium iodide with dopamine receptors has not been explicitly detailed, its action on VMAT2 indirectly modulates the amount of dopamine available to bind to these receptors, thereby influencing dopamine-mediated signaling pathways.[8]
Experimental Protocols
General Synthesis of Quaternary Ammonium Iodides
The synthesis of quaternary ammonium iodides, such as the title compound, can be conceptually approached via the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide. For (2-Acetyl-4-methylpentyl)trimethylammonium iodide, this would theoretically involve the reaction of a tertiary amine precursor with methyl iodide.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Materials:
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Tertiary amine precursor (e.g., 3-(dimethylaminomethyl)-5-methylhexan-2-one)
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Methyl iodide
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Anhydrous solvent (e.g., acetonitrile, acetone, or a non-polar solvent like hexane)
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Stirring apparatus
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Reaction vessel
Procedure:
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Dissolve the tertiary amine precursor in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer.
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Slowly add a stoichiometric equivalent or a slight excess of methyl iodide to the solution at room temperature.
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Stir the reaction mixture for a period ranging from several hours to days, depending on the reactivity of the precursors. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
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The quaternary ammonium iodide product, being a salt, is often insoluble in non-polar solvents and may precipitate out of the reaction mixture.
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If precipitation occurs, the product can be isolated by filtration.
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The crude product should be washed with a cold, non-polar solvent to remove unreacted starting materials.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent).
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using various analytical techniques.
3.2.1. Mass Spectrometry (MS):
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Method: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of quaternary ammonium compounds.
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
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Analysis: Infuse the sample solution into the ESI-MS instrument. In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the cation [C₁₁H₂₄NO]⁺ at m/z 186.2. The full mass spectrum will not typically show the iodide counter-ion. Fragmentation analysis (MS/MS) can be performed to confirm the structure by observing characteristic fragmentation patterns.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Method: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
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Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
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Expected ¹H NMR Signals: The spectrum would be expected to show signals corresponding to the different protons in the molecule, including the methyl protons of the trimethylammonium group (a singlet), the acetyl group protons (a singlet), and the various methylene and methine protons of the pentyl chain.
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Expected ¹³C NMR Signals: The spectrum would show distinct signals for each unique carbon atom in the structure.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy:
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Method: Attenuated Total Reflectance (ATR) or KBr pellet method.
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Expected Absorption Bands: The FTIR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ketone group (around 1715 cm⁻¹), C-H stretching and bending vibrations of the alkyl groups, and C-N stretching vibrations.
VMAT2 Inhibition Assay
A common method to assess VMAT2 inhibition is a cell-based uptake assay using a fluorescent substrate.
VMAT2 Fluorescent Substrate Uptake Assay Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 4. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 5. neurologylive.com [neurologylive.com]
- 6. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

